Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
Description
Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative with a carbamoyl methoxy substituent at position 4 and a fluorine atom at position 4. The quinoline scaffold is widely explored in medicinal chemistry due to its structural versatility and biological relevance.
Properties
IUPAC Name |
methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O4/c1-26-19(25)16-9-17(14-8-12(21)5-6-15(14)23-16)27-10-18(24)22-13-4-2-3-11(20)7-13/h2-9H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKANMBYYIYHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a base like sodium methoxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of methoxy-substituted quinoline derivatives.
Scientific Research Applications
Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives are extensively studied for their pharmacological activities, including antimicrobial, anticancer, and P-glycoprotein (P-gp) inhibition. Below, the target compound is compared to structurally related analogs based on substituent variations, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Findings
Substituent Effects on Activity: The target compound’s 3-chlorophenyl carbamoyl methoxy group provides hydrogen-bonding sites absent in the benzyloxy analog (). This may enhance interactions with P-gp’s substrate-binding pocket compared to the methoxy-phenyl derivative (), though experimental validation is needed. The 6-fluoro substituent in the target compound and benzyloxy analog likely improves metabolic stability compared to non-fluorinated quinolines (e.g., ’s compound), as fluorine reduces cytochrome P450-mediated oxidation .
Solubility and Bioavailability :
- The carbamoyl group in the target compound moderately reduces LogP (3.2) compared to the benzyloxy analog (LogP 3.5), suggesting slightly better aqueous solubility. However, both are less soluble than Compound 7f (LogP 1.9), which has polar sulfonamido and acetamido groups .
Biological Activity: Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () demonstrated potent P-gp inhibition (IC₅₀ = 0.8 µM), attributed to its planar quinoline ring and methoxy-phenyl substituent. Compound 7f’s antimicrobial activity highlights the role of bulky substituents (e.g., cyclopropane, sulfonamido) in disrupting bacterial DNA gyrase, a mechanism distinct from P-gp modulation .
Crystallographic Insights: Structural studies using SHELX and ORTEP () on related quinolines reveal that substituent conformation significantly impacts target binding. For example, the carbamoyl group’s orientation in the target compound could favor interactions with polar residues in P-gp’s transmembrane domains .
Biological Activity
Methyl 4-{[(3-chlorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate, a synthetic compound belonging to the quinoline derivative class, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 388.8 g/mol. The structure features a quinoline core substituted with a carbamoyl group and a methoxy group, along with fluorine and chlorine atoms that enhance its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 388.8 g/mol |
| CAS Number | 1359508-65-8 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription . This mechanism leads to the stabilization of the enzyme-DNA complex, preventing proper DNA unwinding and ultimately causing cell death in susceptible bacteria.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of quinoline, including this compound, showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and inhibit essential enzymatic processes .
- In Vivo Studies : In vivo pharmacokinetic studies have indicated that this compound possesses favorable absorption characteristics, which are crucial for its therapeutic efficacy. The compound was administered in animal models, revealing promising bioavailability and minimal toxicity .
The primary mechanism of action for this compound involves:
- Inhibition of DNA Gyrase : The compound binds to the enzyme-DNA complex, disrupting the normal function required for DNA replication.
- Topoisomerase IV Interaction : Similar to gyrase inhibition, it also affects topoisomerase IV, further contributing to its antimicrobial properties .
| Mechanism | Description |
|---|---|
| DNA Gyrase Inhibition | Prevents DNA replication by stabilizing the enzyme-DNA complex |
| Topoisomerase IV Interaction | Disrupts essential processes for bacterial survival |
Potential Applications
Given its biological activity, this compound has potential applications in various fields:
- Antimicrobial Therapy : It can be developed as a new class of antibiotics targeting resistant bacterial strains.
- Cancer Research : Due to its structural similarities with other quinoline derivatives known for anticancer properties, further studies could explore its efficacy against cancer cells.
- Chemical Probes : The compound may serve as a tool in biological research to study enzyme interactions and receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
